Alclofenac

Descripción general

Descripción

Alclofenac es un fármaco antiinflamatorio no esteroideo (AINE) que se utilizaba principalmente por sus propiedades analgésicas y antiinflamatorias. Estaba indicado para el tratamiento de la artritis reumatoide, la espondilitis anquilosante y otras afecciones artríticas dolorosas . Se retiró del mercado en el Reino Unido en 1979 debido a preocupaciones de seguridad .

Aplicaciones Científicas De Investigación

Alclofenac se ha estudiado ampliamente por sus propiedades farmacológicas y su eficacia terapéutica. Se ha utilizado en:

Química: Como compuesto modelo para estudiar la síntesis y reactividad de los AINE.

Biología: Para investigar sus efectos en las vías inflamatorias y la síntesis de prostaglandinas.

Industria: En el desarrollo de nuevos AINE y compuestos relacionados.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Alclofenac is an inhibitor of prostaglandin H2 synthase . The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .

Cellular Effects

This compound is indicated in rheumatology, in particular for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies . It has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of prostaglandin H2 synthase . This inhibition occurs through the reversible block of the cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .

Temporal Effects in Laboratory Settings

The absorption of this compound from the gastrointestinal tract is irregular . After oral or rectal administration, maximum plasma concentrations are reached within 1-4 hours . The plasma half-life varies between 1.5 and 5.5 hours .

Metabolic Pathways

The main metabolic product of this compound is this compound itself and this compound glucuronide . This compound is excreted in the urine mainly as glucuronide and as unchanged active substance .

Transport and Distribution

The volume of distribution of this compound is 0.1 L/kg . The binding to plasma proteins is 90-99% . This suggests that this compound is widely distributed in the body and is extensively bound to plasma proteins.

Subcellular Localization

Given its role as an inhibitor of prostaglandin H2 synthase , it can be inferred that it likely localizes to the sites where this enzyme is found, which includes the endoplasmic reticulum and nuclear envelope .

Métodos De Preparación

Alclofenac se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 3-cloro-4-hidroxibenzaldehído con bromuro de alilo en presencia de una base para formar 3-cloro-4-aliloxicobenzaldehído. Este intermedio se somete entonces a una reacción de Grignard con bromuro de metilmagnesio para producir ácido 3-cloro-4-aliloxicifenilacético . Las condiciones de reacción suelen implicar el uso de disolventes como el tetrahidrofurano (THF) y temperaturas que van de 0 °C a temperatura ambiente .

Análisis De Reacciones Químicas

Alclofenac experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound puede producir derivados alcohólicos.

Sustitución: this compound puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo cloro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Alclofenac está químicamente relacionado con otros AINE como el ibuprofeno y el diclofenaco. Si bien todos estos compuestos comparten mecanismos de acción similares, se encontró que this compound tenía un perfil de seguridad diferente, lo que llevó a su retirada del mercado . Algunos compuestos similares incluyen:

Ibuprofeno: Otro AINE utilizado para aliviar el dolor y la inflamación.

Diclofenaco: Un AINE ampliamente utilizado con un mecanismo de acción similar.

Aceclofenaco: Un derivado del diclofenaco con una mejor tolerabilidad gastrointestinal.

La singularidad de this compound radica en su estructura química específica, que influye en su farmacocinética y farmacodinamia .

Propiedades

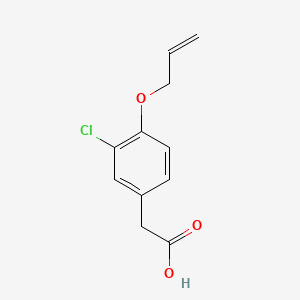

IUPAC Name |

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPKZXBHOEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020038 | |

| Record name | Alclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action | |

| Record name | Alclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22131-79-9 | |

| Record name | Alclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclofenac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

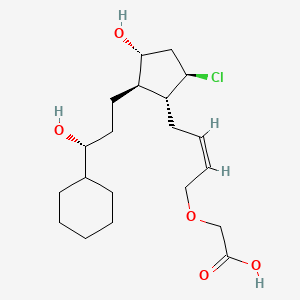

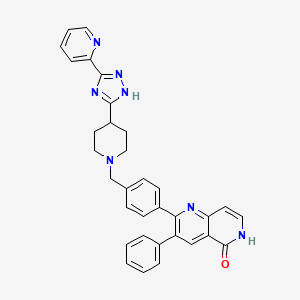

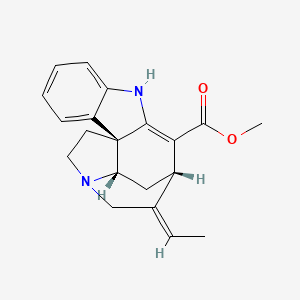

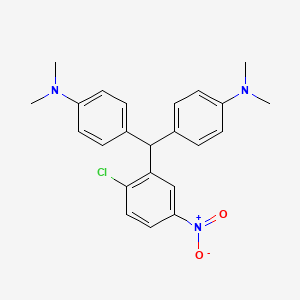

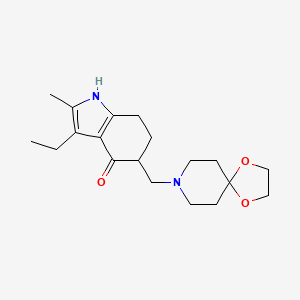

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Alclofenac?

A1: this compound, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting prostaglandin H2 synthase (PGHS), also known as cyclooxygenase (COX). [] This enzyme is crucial for the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.

Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?

A2: While the research provided doesn't explicitly state this compound's COX isoform selectivity, structural analysis suggests it binds to the same site on PGHS-1 as other NSAIDs with varying inhibition kinetics. [] This implies that its selectivity profile might be similar to ibuprofen and flurbiprofen, showing a preference for COX-1 inhibition.

Q3: How does the inhibition of PGHS by this compound translate to its therapeutic benefits in rheumatoid arthritis?

A3: By inhibiting PGHS and reducing prostaglandin production, this compound effectively reduces inflammation and pain in rheumatoid joints. [, ] This leads to improvements in morning stiffness, grip strength, and overall disease activity in individuals with rheumatoid arthritis.

Q4: What is the evidence supporting this compound's efficacy in other inflammatory conditions besides rheumatoid arthritis?

A4: Studies show that this compound demonstrates efficacy in managing pain and inflammation associated with conditions like ankylosing spondylitis, low back pain, and dysmenorrhea. [, , ] These findings suggest broader therapeutic potential for this compound in various inflammatory conditions.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C13H13ClO3 and a molecular weight of 252.68 g/mol.

Q6: Are there any distinct structural features of this compound that contribute to its pharmacological activity?

A6: this compound possesses an allyloxy group, which distinguishes it from other related NSAIDs. [] Additionally, its conformational similarity to L-tryptophan has been highlighted, although its significance remains unclear. []

Q7: Has any structure-activity relationship (SAR) studies been conducted on this compound?

A7: While the provided research doesn't delve into detailed SAR studies for this compound, it highlights its structural similarity to ibuprofen and ibufenac. [] This suggests that modifications to the phenylacetic acid core structure might influence its pharmacological properties. Further research focusing on this compound's SAR would provide valuable insights into optimizing its therapeutic profile.

Q8: How is this compound absorbed and distributed in the body?

A8: this compound is well-absorbed from the gastrointestinal tract, reaching peak plasma concentrations around 2 hours after oral administration. [, ] Food intake can delay and decrease peak plasma levels but doesn't significantly affect the total amount absorbed. []

Q9: What is the primary route of elimination for this compound?

A9: this compound is primarily eliminated through metabolism and subsequent urinary excretion. [] Over 90% of the administered dose is excreted in the urine within 48 hours. []

Q10: What are the major metabolic pathways involved in this compound's breakdown?

A10: this compound undergoes metabolism to form various metabolites, including dihydroxythis compound and an epoxide intermediate. [] The epoxide metabolite, while found in low concentrations, has a relatively long half-life in urine. []

Q11: What are the common adverse effects associated with this compound?

A11: The most frequently reported adverse effect with this compound is skin rash, particularly with the tablet formulation. [] Other less common adverse events include gastrointestinal disturbances and, rarely, more severe reactions like angioedema. [, ]

Q12: Are there any specific patient populations where this compound use warrants caution?

A12: Individuals with known hypersensitivity to this compound or other NSAIDs should avoid its use. [] Caution is advised in patients with a history of gastrointestinal bleeding, renal impairment, or those taking anticoagulants, as this compound might exacerbate these conditions. []

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in biological fluids?

A13: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of this compound in biological samples. [, ]

Q14: Have there been any efforts to develop specific formulations of this compound to enhance its bioavailability or reduce adverse effects?

A14: The research mentions the development of a capsule formulation of this compound, which was associated with a lower incidence of skin rash compared to the original tablet formulation. [] This highlights the importance of formulation strategies in optimizing drug delivery and minimizing adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)